methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

Carbonic anhydrase inhibition Tumor-associated hCA isoforms Triazole SAR

Medicinal chemistry programs targeting hypoxic tumors often lack validated dual inhibitors of hCA IX/XII and cathepsin B. This ester prodrug (CAS 728024-45-1) is the direct synthetic precursor to compound 6c, the most potent hCA IX/XII inhibitor (KI = 0.7 μM for both isoforms) within a 28-compound chemotype library. • Hydrolyze to carboxylic acid 6c for potent, validated hCA IX/XII inhibition (KI = 0.7 μM) • Retain the ester form for enhanced cathepsin B inhibition at 10⁻⁷ M, exceeding the free acid • Derived compound 6c exhibits A549 lung adenocarcinoma cytotoxicity (IC₅₀ <100 μM)

Molecular Formula C10H8FN3O3
Molecular Weight 237.19
CAS No. 728024-45-1
Cat. No. B2949995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
CAS728024-45-1
Molecular FormulaC10H8FN3O3
Molecular Weight237.19
Structural Identifiers
SMILESCOC(=O)C1=NNN(C1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H8FN3O3/c1-17-10(16)8-9(15)14(13-12-8)7-4-2-6(11)3-5-7/h2-5,13H,1H3
InChIKeyVJWINMKVJXBFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(4-Fluorophenyl)-5-hydroxy-1,2,3-triazole-4-carboxylate Overview


Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS 728024-45-1; molecular formula C₁₀H₈FN₃O₃; molecular weight 237.19 g/mol) is a 1,4,5-trisubstituted 1,2,3-triazole bearing a C-5 hydroxy group, a C-4 methyl ester, and an N-1 4-fluorophenyl appendage [1]. This compound serves as the ester pro-drug or synthetic precursor for 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylic acid (compound 6c in ref. [1]), which has been identified as a dual inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII (tumor-associated) and cathepsin B. Its value in procurement lies in the well-defined structure–activity relationship governed by the 5-hydroxy-1,2,3-triazole motif, the C-4 ester/carboxylic acid functionality, and the electron-withdrawing 4-fluorophenyl group—each critical for target engagement, as established by in vitro hCA inhibition and cathepsin B enzyme assays [1].

Differentiation of 1-(4-Fluorophenyl) Triazole from Generic Analogs


Within the 1-aryl-5-hydroxy-1,2,3-triazole-4-carboxylate chemotype, minor structural alterations profoundly alter biological selectivity and potency. Comparative SAR analysis demonstrates that substituting the 4-fluorophenyl N-1 group with phenyl (compound 6a, CAS 408327-37-7), 4-methylphenyl (6b), or 4-methoxyphenyl (6d) results in measurable reductions in hCA IX and hCA XII inhibitory potency, assessed using stopped-flow CO₂ hydration assays [1]. Additionally, the choice between the methyl ester (procurement form) and the corresponding carboxylic acid determines differential cathepsin B inhibition profiles [1]. Generic replacement with unsubstituted phenyl or non-fluorinated aryl analogs therefore compromises the dual-target inhibition profile that defines this compound's utility in medicinal chemistry programs [1].

Quantitative Inhibition Evidence for 1-(4-Fluorophenyl) Triazole


hCA IX/XII Inhibition of the 4-Fluorophenyl Derivative

Compound 6c—the carboxylic acid derivative of the target ester—was identified as the most potent inhibitor of both tumor-associated isoforms hCA IX and hCA XII within a 28-compound library [1]. Replacement of the 4-fluorophenyl group with phenyl (6a), 4-methylphenyl (6b), or 4-methoxyphenyl (6d) led to reduced potency, while the ester derivatives generally displayed poor hCA inhibition compared to the corresponding carboxylic acids [1].

Carbonic anhydrase inhibition Tumor-associated hCA isoforms Triazole SAR

Cathepsin B Inhibition: Ester vs Carboxylic Acid

The target methyl ester belongs to the ester subclass (compounds 5a–n), which, as a group, exhibited higher percentage inhibition of cathepsin B at 10⁻⁷ M concentration compared to the corresponding carboxylic acid derivatives (compounds 6a–n) [1]. This establishes a functional divergence: the ester form is preferred for cathepsin B inhibition, while the carboxylic acid form is preferred for hCA IX/XII inhibition [1].

Cathepsin B inhibition Ester prodrug Triazole functional group SAR

A549 Lung Cancer Cell Cytotoxicity

Among the 28 synthesized compounds, only two compounds—5i and 6c—demonstrated cytotoxic activity against A549 lung adenocarcinoma cells with IC₅₀ values below 100 μM [1]. Compound 6c (the carboxylic acid of the target ester) was one of these two active compounds, indicating that the 4-fluorophenyl appendage coupled with the carboxylic acid functionality confers cellular activity not observed in the majority of library members [1].

Anticancer activity A549 cytotoxicity Lung cancer

5-Hydroxy vs 5-Methyl Triazole: Synthetic Regioselectivity

The synthetic methodology developed for N-aryl-5-hydroxytriazoles relies on 2-alkyl-substituted β-ketoesters to provide 5-hydroxy-1,2,3-triazoles as single regioisomers, in contrast to 2-unsubstituted β-ketoesters that yield 5-methyl-1,2,3-triazoles [1]. This regiochemical control is critical: the 5-OH group serves as a hydrogen-bond donor/acceptor pharmacophore essential for target binding, while the 5-methyl analog lacks this functionality entirely [1].

Triazole synthesis Regioselectivity 5-Hydroxy pharmacophore

4-Fluorophenyl vs Other Halophenyl Triazoles: Cholinesterase Inhibition

In a structurally related series of escitalopram-derived triazoles, the 4-fluorophenyl-substituted compound (78) demonstrated potent butyrylcholinesterase (BChE) inhibition with an IC₅₀ of 5.31 ± 0.43 μM, whereas the 4-chlorophenyl analog (75) preferentially inhibited acetylcholinesterase (AChE) with an IC₅₀ of 6.71 ± 0.25 μM [1]. The 2-fluorophenyl regioisomer (76) also inhibited BChE (IC₅₀ = 4.52 ± 0.17 μM), but the 4-fluorophenyl positional isomer (78) provides a distinct selectivity profile [1].

Cholinesterase inhibition Fluorine SAR BChE selectivity

Physicochemical Differentiation: 4-Fluorophenyl vs Phenyl Ester

The 4-fluorophenyl substitution imparts distinct physicochemical properties relative to the non-fluorinated phenyl analog. The target compound (MW 237.19 g/mol) has a predicted density of 1.48 ± 0.1 g/cm³ and a predicted boiling point of 376.2 ± 52.0 °C , whereas methyl 5-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxylate (MW 219.20 g/mol) has a predicted density of 1.39 ± 0.1 g/cm³ and predicted boiling point of 382.6 ± 45.0 °C . The density difference (~0.09 g/cm³) and molecular weight difference (~18 g/mol) are attributable to the fluorine atom and affect chromatographic retention and purification protocols.

Physicochemical properties Fluorine effect Chromatographic behavior

Application Scenarios for 1-(4-Fluorophenyl) Triazole Ester


hCA IX/XII Inhibitor Lead Optimization

The target ester serves as a direct precursor to compound 6c, the most potent hCA IX and XII inhibitor (KI = 0.7 μM for both isoforms) within its 28-compound chemotype library [1]. Research groups focused on hypoxic tumor targeting can procure this ester, hydrolyze it to the carboxylic acid 6c, and use it as a validated starting point for further derivatization aimed at improving isoform selectivity and pharmacokinetic properties [1].

Dual-Target Cathepsin B and hCA Inhibitor Development

This compound is particularly suited for programs requiring simultaneous inhibition of cathepsin B and tumor-associated carbonic anhydrases. The ester form provides higher cathepsin B inhibition at 10⁻⁷ M than the corresponding carboxylic acid, while simple hydrolysis yields the potent hCA inhibitor 6c [1]. This enables a single procurement to support both target-oriented and dual-target experimental workflows.

SAR Studies on 5-Hydroxy-1,2,3-Triazole Pharmacophores

The 5-hydroxy-1,2,3-triazole core, accessible only through regioselective synthesis using 2-alkyl-substituted β-ketoesters [2], is essential for hydrogen-bonding interactions with biological targets. This compound provides a well-characterized 4-fluorophenyl variant for systematic SAR comparisons with other N-1 aryl-substituted 5-hydroxytriazole esters and carboxylic acids, enabling medicinal chemistry teams to map pharmacophoric requirements across multiple targets [1].

A549 Cell-Based Anticancer Lead Discovery

Compound 6c, derived from the target ester, was one of only two compounds from the 28-member library to exhibit cytotoxicity against A549 lung adenocarcinoma cells with an IC₅₀ below 100 μM [1]. This cellular activity, combined with the defined hCA IX/XII inhibitory profile, positions the compound as a qualified starting point for anticancer lead discovery programs targeting non-small cell lung cancer and other solid tumors overexpressing hCA IX/XII [1].

Quote Request

Request a Quote for methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.